N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a biochemical compound used primarily in proteomics research. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the glycine is substituted with a cyclopentyl group. The compound is complexed with dicyclohexylamine (DCHA) to form a salt, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms Boc-glycine.
Substitution with Cyclopentyl Group: Boc-glycine is then reacted with cyclopentylamine under suitable conditions to introduce the cyclopentyl group.
Formation of the Salt: The final step involves the formation of the salt by reacting the Boc-cyclopentyl-D-Gly-OH with dicyclohexylamine (DCHA).
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The compound can participate in substitution reactions where the cyclopentyl group can be replaced with other functional groups.
Coupling Reactions: It can be used in peptide synthesis, where it couples with other amino acids to form peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Various nucleophiles can be used under suitable conditions to achieve substitution.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products Formed
Deprotection: The major product is the free amine form of the compound.
Substitution: The products depend on the nucleophile used in the reaction.
Coupling: The major products are peptides with Boc-cyclopentyl-D-Gly-OH as one of the residues.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several applications in scientific research:
Proteomics Research: It is used in the synthesis of peptides and proteins for studying their structure and function.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used to study the interactions between peptides and proteins in biological systems.
Industrial Applications: It is used in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the peptide is synthesized, the Boc group can be removed to yield the free amine, which can then interact with other molecules in biological systems. The cyclopentyl group provides steric hindrance, which can influence the conformation and activity of the peptides .
Comparison with Similar Compounds
Similar Compounds
Boc-glycine: Similar to Boc-cyclopentyl-D-Gly-OH but without the cyclopentyl group.
Boc-alanine: Another Boc-protected amino acid with an alanine residue instead of glycine.
Boc-phenylalanine: Boc-protected phenylalanine, used in peptide synthesis.
Uniqueness
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to the presence of the cyclopentyl group, which provides steric hindrance and can influence the conformation and activity of the peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIPNICZJUEQHT-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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